molecular formula C6H4BrNO3 B6263072 4-bromo-6-hydroxypyridine-2-carboxylic acid CAS No. 1393584-42-3

4-bromo-6-hydroxypyridine-2-carboxylic acid

Cat. No.: B6263072
CAS No.: 1393584-42-3
M. Wt: 218
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydroxyl, and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-hydroxypyridine-2-carboxylic acid typically involves the bromination of 6-hydroxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

  • Substituted pyridines
  • Oxidized or reduced derivatives
  • Coupled aromatic compounds

Scientific Research Applications

4-Bromo-6-hydroxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-6-hydroxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Hydroxypyridine-2-carboxylic acid
  • 4-Bromo-2-pyridinecarboxylic acid
  • 4-Hydroxy-2-pyridinecarboxylic acid

Comparison: 4-Bromo-6-hydroxypyridine-2-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in various research and industrial contexts.

Properties

CAS No.

1393584-42-3

Molecular Formula

C6H4BrNO3

Molecular Weight

218

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.